

# (R)-Hexan-3-amine chemical properties and structure

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## Compound of Interest

Compound Name: (R)-Hexan-3-amine

Cat. No.: B12961727

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## An In-depth Technical Guide to (R)-Hexan-3-amine

**Abstract:** This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic profile of **(R)-Hexan-3-amine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physicochemical characteristics and offers illustrative experimental workflows for its synthesis and analysis. While specific biological activity data for **(R)-Hexan-3-amine** is not extensively documented, this guide discusses the known properties of related compounds and proposes a logical framework for its potential screening in drug discovery programs.

## Chemical Structure and Stereochemistry

**(R)-Hexan-3-amine** is a chiral primary amine. Its structure consists of a six-carbon hexane backbone with an amino group (-NH<sub>2</sub>) substituted at the third carbon atom. The designation "(R)" refers to the specific spatial arrangement of the substituents around the chiral center at carbon-3, as determined by the Cahn-Ingold-Prelog priority rules. The molecule's IUPAC name is (3R)-hexan-3-amine.[1]

The structural formula is presented below:

Caption: 2D representation of **(R)-Hexan-3-amine** with the chiral center marked as C\*.

## Physicochemical Properties

The key physicochemical properties of hexan-3-amine (racemic mixture, unless otherwise specified) are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>15</sub> N	[2][3][4]
Molecular Weight	101.19 g/mol	[3][4]
CAS Number	16751-58-9 (for racemate)	[3][4]
Boiling Point	119.64 °C (estimate)	
Melting Point	-40.7 °C (estimate)	
Density	0.770 g/cm <sup>3</sup> (estimate)	
Refractive Index	1.4200 (estimate)	
SMILES	CCC--INVALID-LINK--CC	[1]
InChIKey	HQLZFBUAULNEGP- ZCFIWIBFSA-N	[1]

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **(R)-Hexan-3-amine**. Based on its structure as a primary aliphatic amine, the following spectral characteristics are expected.

Technique	Feature	Expected Observation	Reference
IR Spectroscopy	N-H stretch	Two weak-to-medium bands at 3400-3250 $\text{cm}^{-1}$	[5]
N-H bend (scissoring)	A band in the 1650-1580 $\text{cm}^{-1}$ region	[5]	
C-N stretch	A medium or weak band in the 1250-1020 $\text{cm}^{-1}$ region	[5]	
N-H wag	A strong, broad band at 910-665 $\text{cm}^{-1}$	[5]	
$^1\text{H}$ NMR	$-\text{NH}_2$ protons	A broad singlet appearing between $\delta$ 0.5-5.0 ppm (concentration dependent)	[6]
$-\text{CH}(\text{N})-$ proton	A multiplet deshielded by the nitrogen atom, expected around $\delta$ 2.3-3.0 ppm	[6]	
Alkyl protons ( $-\text{CH}_2$ , $-\text{CH}_3$ )	Signals in the typical aliphatic region ( $\delta$ 0.8-1.7 ppm)		
$^{13}\text{C}$ NMR	$-\text{C}(\text{N})-$ carbon	A signal deshielded by the attached nitrogen, typically in the $\delta$ 30-50 ppm range	
Alkyl carbons	Signals in the typical aliphatic region ( $\delta$ 10-40 ppm)		

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Mass Spectrometry	Molecular Ion ( $M^+$ )	A peak at $m/z = 101$ , which should be an odd number due to the nitrogen rule	[3]
Base Peak	Often results from $\alpha$ -cleavage (loss of a propyl or ethyl radical), leading to fragments at $m/z = 72$ or $m/z = 58$		[6]

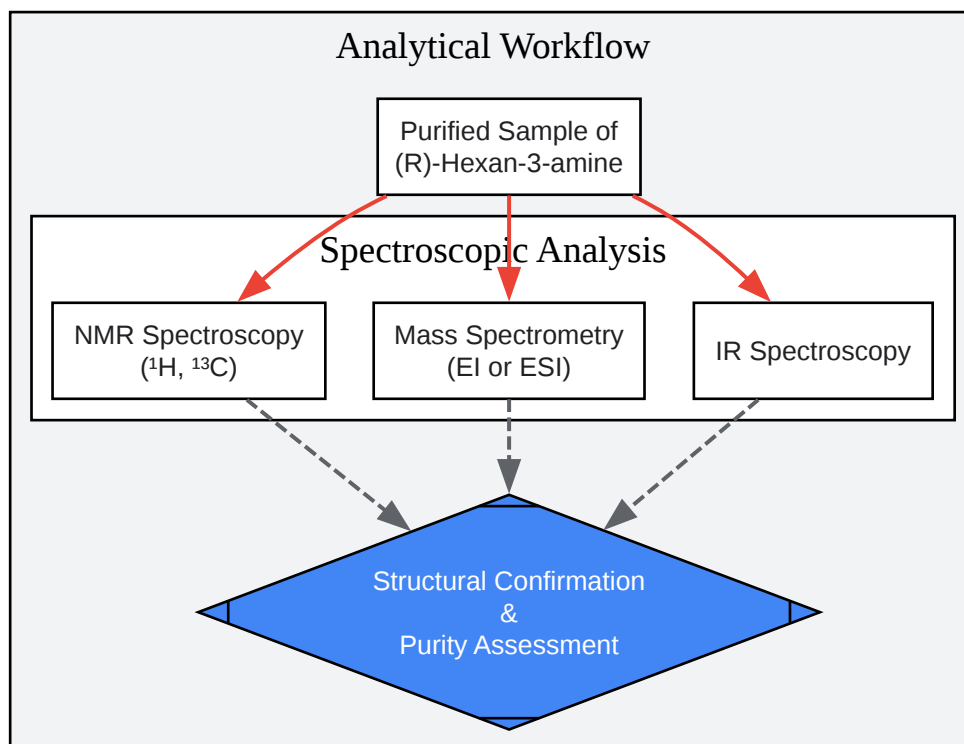
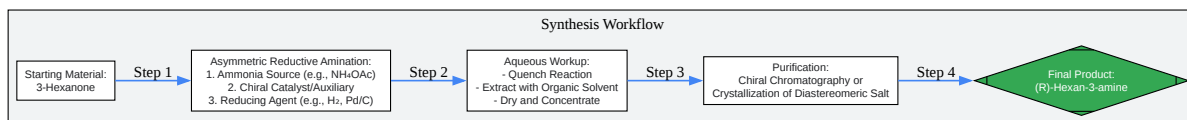
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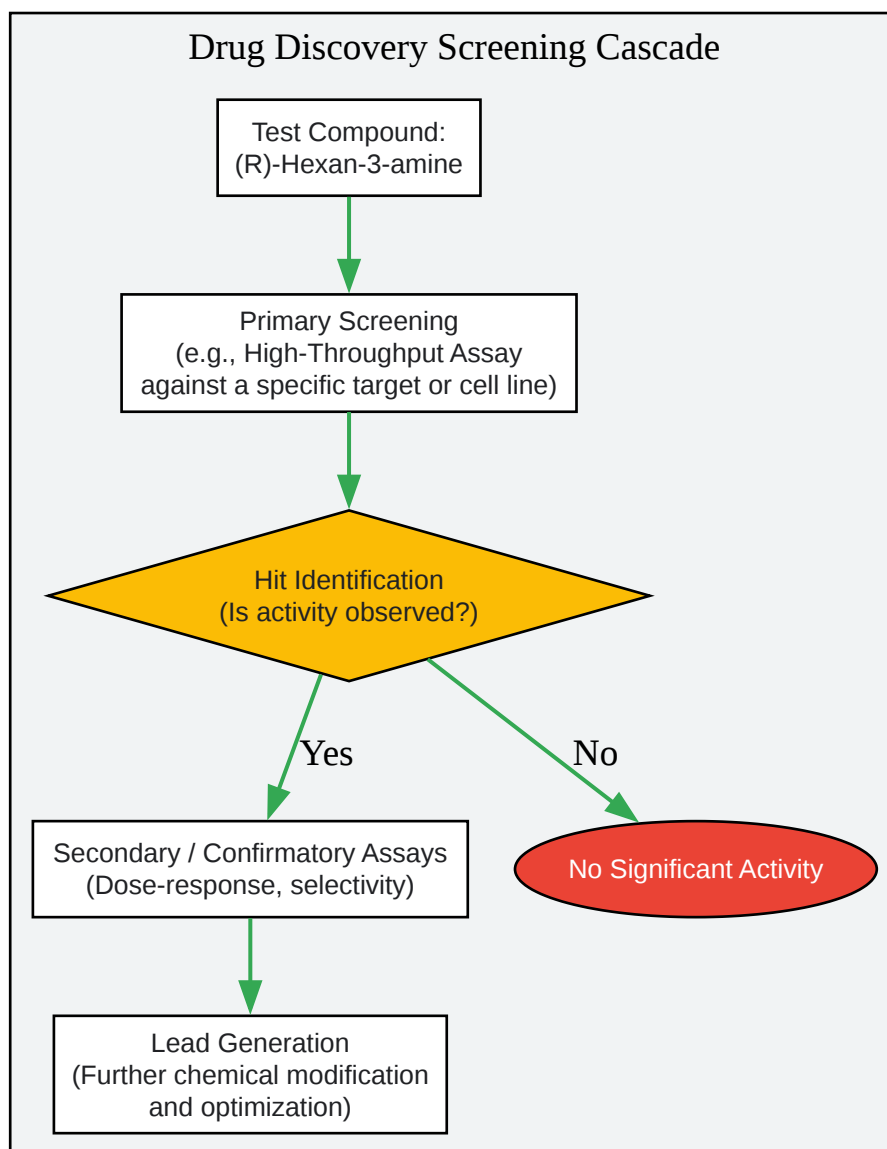
## Experimental Protocols

While specific, validated protocols for the synthesis and analysis of **(R)-Hexan-3-amine** are not readily available in the surveyed literature, this section provides detailed, generalized methodologies relevant to its preparation and characterization.

## Illustrative Synthesis: Asymmetric Reductive Amination

Asymmetric reductive amination of 3-hexanone is a common and effective strategy for synthesizing chiral amines like **(R)-Hexan-3-amine**. The workflow involves the formation of an imine intermediate, followed by stereoselective reduction.





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